Methyl 3-(4-bromomethyl)cinnamate

Catalog No.
S3718941
CAS No.
88738-86-7
M.F
C11H11BrO2
M. Wt
255.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(4-bromomethyl)cinnamate

CAS Number

88738-86-7

Product Name

Methyl 3-(4-bromomethyl)cinnamate

IUPAC Name

methyl (E)-3-[4-(bromomethyl)phenyl]prop-2-enoate

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

InChI

InChI=1S/C11H11BrO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-7H,8H2,1H3/b7-6+

InChI Key

ZSRCGGBALFGALF-VOTSOKGWSA-N

SMILES

COC(=O)C=CC1=CC=C(C=C1)CBr

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)CBr

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)CBr

Methyl 3-(4-bromomethyl)cinnamate is an organic compound with the molecular formula C11H11BrO2C_{11}H_{11}BrO_2 and a molecular weight of 255.11 g/mol. It is classified as a derivative of methyl cinnamate, which is known for its aromatic properties and is commonly used in various chemical applications. The compound features a bromomethyl group attached to the phenyl ring of the cinnamate structure, which enhances its reactivity and potential applications in organic synthesis and medicinal chemistry .

  • Organic synthesis: The presence of a reactive bromomethyl group suggests Methyl 3-(4-bromomethyl)cinnamate could be a useful intermediate in organic synthesis. The bromomethyl group can be readily displaced by other nucleophiles, allowing for the creation of new carbon-carbon bonds.
  • Medicinal chemistry: Cinnamic acid derivatives have been explored for their various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties []. Methyl 3-(4-bromomethyl)cinnamate might be investigated to see if it possesses similar properties or if the bromomethyl group can be used to further modify its biological effects.
Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions, where nucleophiles can replace the bromine atom, leading to various derivatives.
  • Esterification: The compound can react with alcohols to form esters, which are important in organic synthesis.
  • Reduction Reactions: It can be reduced to yield corresponding alcohols or other functional groups, depending on the reducing agent used .

Methyl 3-(4-bromomethyl)cinnamate can be synthesized through several methods:

  • Bromination of Methyl Cinnamate: Methyl cinnamate can be treated with bromomethyl compounds under acidic or basic conditions to introduce the bromomethyl group at the para position of the phenyl ring.
  • Direct Alkylation: Using alkylation techniques, methyl cinnamate can be reacted with bromoalkanes in the presence of a base to yield the desired product.
  • Condensation Reactions: The compound may also be synthesized via condensation reactions involving appropriate aldehydes and methyl esters under specific catalytic conditions .

Methyl 3-(4-bromomethyl)cinnamate has potential applications in:

  • Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Chemistry: Its derivatives may serve as precursors for developing new drugs due to their potential biological activities.
  • Agricultural Chemicals: Compounds similar to methyl cinnamate are often explored for use as pesticides or herbicides .

Several compounds share structural similarities with methyl 3-(4-bromomethyl)cinnamate. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaSimilarityUnique Features
Methyl 3-(bromomethyl)benzoateC11H11BrO2C_{11}H_{11}BrO_20.85Lacks the double bond characteristic of cinnamates
Methyl 4-(bromomethyl)benzoateC11H11BrO2C_{11}H_{11}BrO_20.85Similar structure but different position of bromine
Methyl 3-(4-bromophenyl)acrylateC11H11BrO2C_{11}H_{11}BrO_20.80Contains an acrylate structure without the methyl ester
Methyl (E)-3-(p-tolyl)acrylateC12H14O2C_{12}H_{14}O_20.80Different aromatic substituent affecting reactivity
(E)-Ethyl 3-(4-bromophenyl)acrylateC12H13BrO2C_{12}H_{13}BrO_20.77Ethyl instead of methyl ester changes solubility and reactivity

Methyl 3-(4-bromomethyl)cinnamate stands out due to its specific structural arrangement that combines both a bromomethyl group and a cinnamic acid derivative, potentially leading to unique chemical properties and biological activities not found in its analogs .

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

253.99424 g/mol

Monoisotopic Mass

253.99424 g/mol

Heavy Atom Count

14

Wikipedia

Methyl (E)-3-[4-(bromomethyl)phenyl]prop-2-enoate

Dates

Modify: 2023-08-20

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